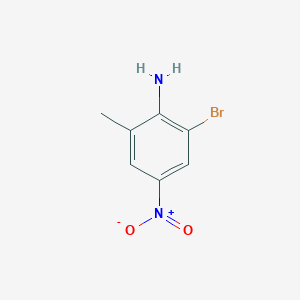
2-Bromo-6-methyl-4-nitroaniline
Cat. No. B033979
Key on ui cas rn:
102170-56-9
M. Wt: 231.05 g/mol
InChI Key: DCNWQCOXGLGSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08008481B2
Procedure details


NaNO2 (65.00 g, 942.0 mmol) in H2O (140 mL) was added via addition funnel to a 5 L 3-neck round bottom flask, equipped with a mechanical stirrer and a thermometer, containing a mixture of crude 2-bromo-6-methyl-4-nitroaniline (145.0 g, 627.6 mmol) and glacial HOAc (2.5 L). During the addition, the reaction mixture was cooled with an ice bath to to maintain the internal reaction temperature below 25° C. About 1 hour after the addition was complete, additional NaNO2 (21.65 g, 313.8 mmol) in H2O (50 mL) was added to the reaction mixture relatively rapidly (<5 min) with no evidence of an exotherm. After an additional 1 hour, the reaction mixture was concentrated under reduced pressure. The resulting solid was triturated with MeOH/H2O (1:1, 1 L) then filtered, washed with additional MeOH/H2O (1:1, 500 mL), and dried in a vacuum oven at about 50-60° C. for about 16 hours to give 7-bromo-5-nitro-1H-indazole (109.4 g, 72%, 90% pure by HPLC); 1H NMR (DMSO-d6, 400 MHz) 14.28 (br s, 1H), 8.87 (d, J=1.9 Hz, 1H), 8.57 (s, 1H), 8.40 (d, J=1.9 Hz, 1H); LC/MS (Table 1, Method e) Rt 1.75 min; m/z (ESI−) 241.7.






Identifiers


|
REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[Br:5][C:6]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:9]([CH3:16])[C:7]=1[NH2:8].CC(O)=O>O>[Br:5][C:6]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:9]2[C:7]=1[NH:8][N:1]=[CH:16]2 |f:0.1|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
145 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(N)C(=CC(=C1)[N+](=O)[O-])C
|
|
Name
|
|
|
Quantity
|
2.5 L
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a thermometer, containing
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled with an ice bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to to maintain the internal reaction temperature below 25° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
About 1 hour after the addition
|
|
Duration
|
1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid was triturated with MeOH/H2O (1:1, 1 L)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with additional MeOH/H2O (1:1, 500 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven at about 50-60° C. for about 16 hours
|
|
Duration
|
16 h
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=C2C=NNC12)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 109.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 72% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
